molecular formula C12H21NO2 B13499642 Methyl 1-(cyclohexylamino)cyclobutane-1-carboxylate

Methyl 1-(cyclohexylamino)cyclobutane-1-carboxylate

Cat. No.: B13499642
M. Wt: 211.30 g/mol
InChI Key: RHSWJLUCDWRPLP-UHFFFAOYSA-N
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Description

Methyl 1-(cyclohexylamino)cyclobutane-1-carboxylate is an organic compound that belongs to the class of cyclobutane carboxylates It is characterized by a cyclobutane ring substituted with a methyl ester group and a cyclohexylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(cyclohexylamino)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with cyclohexylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(cyclohexylamino)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include cyclobutane carboxylic acids, cyclobutanols, and various substituted cyclobutane derivatives.

Scientific Research Applications

Methyl 1-(cyclohexylamino)cyclobutane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 1-(cyclohexylamino)cyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylamino group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-cyclopentene-1-carboxylate
  • Methyl 1-cyclohexene-1-carboxylate
  • Methyl 1-aminocyclobutanecarboxylate

Uniqueness

Methyl 1-(cyclohexylamino)cyclobutane-1-carboxylate is unique due to the presence of both a cyclobutane ring and a cyclohexylamino group. This combination imparts specific chemical and physical properties that are not found in other similar compounds. For example, the cyclohexylamino group enhances its potential for biological interactions, while the cyclobutane ring provides structural rigidity.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

methyl 1-(cyclohexylamino)cyclobutane-1-carboxylate

InChI

InChI=1S/C12H21NO2/c1-15-11(14)12(8-5-9-12)13-10-6-3-2-4-7-10/h10,13H,2-9H2,1H3

InChI Key

RHSWJLUCDWRPLP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC1)NC2CCCCC2

Origin of Product

United States

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